

# Crystallographic Characterization of 3-Bromochoalcone: A Technical Guide

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## Compound of Interest

Compound Name: 3-Bromobenzalacetophenone

CAS No.: 29816-74-8

Cat. No.: B6319570

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## Executive Summary

3-Bromochoalcone [(E)-3-(3-bromophenyl)-1-phenylprop-2-en-1-one] represents a critical scaffold in medicinal chemistry, serving as a precursor for pyrazolines and isoxazoles with potent anti-inflammatory and anticancer profiles.[1][2] Beyond its biological utility, the compound is a model system for studying halogen bonding in crystal engineering.[2] The presence of the bromine atom at the meta position induces specific packing motifs distinct from its para (4-bromo) analogues, driven by

-hole interactions and C-H...

stacking.[1]

This guide provides a rigorous workflow for the synthesis, crystallization, and X-ray diffraction (XRD) analysis of 3-Bromochoalcone, synthesizing data from the Cambridge Structural Database (CSDC) and current crystallographic methodologies.[1]

## Part 1: Synthesis and Crystal Growth Protocol

To obtain single crystals suitable for XRD (approx. 0.3 x 0.2 x 0.2 mm), high-purity synthesis via Claisen-Schmidt condensation is required.[1][2]

## Synthetic Route

The reaction proceeds via the condensation of 3-bromobenzaldehyde and acetophenone in an ethanolic alkaline medium.[2]

- Reactants: 3-Bromobenzaldehyde (1.0 eq), Acetophenone (1.0 eq).[1][2]
- Catalyst: NaOH (40% w/v aq.) or KOH pellets.[1][2]
- Solvent: Ethanol (95%).[1][2][3]

## Step-by-Step Protocol

- Solubilization: Dissolve 10 mmol of acetophenone and 10 mmol of 3-bromobenzaldehyde in 15 mL of ethanol in a round-bottom flask.
- Catalysis: Add 5 mL of 10% NaOH solution dropwise while stirring at 0–5 °C (ice bath) to minimize side reactions (Cannizzaro).
- Reaction: Stir vigorously at room temperature (25 °C) for 3–6 hours. Monitor reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate 8:2).[1][2]
- Precipitation: Pour the reaction mixture into crushed ice/water containing dilute HCl (to neutralize excess base). The yellow solid precipitate is 3-Bromochoalcone.[1][2]
- Purification: Filter the crude solid, wash with cold water, and recrystallize from hot ethanol.

## Crystallization for XRD (Slow Evaporation)

Rapid precipitation yields microcrystalline powder unsuitable for single-crystal diffraction.[1][2]

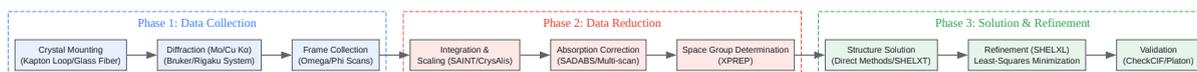
Use the Slow Evaporation Technique:

- Dissolve 50 mg of pure 3-Bromochoalcone in 10 mL of Acetone/Ethanol (1:1 v/v).
- Filter the solution through a 0.45 μm syringe filter into a clean scintillation vial.
- Cover the vial with Parafilm and poke 3–4 small holes to control evaporation rate.[2]
- Store in a vibration-free, dark environment at 20 °C.

- Harvest: Prism-like yellow crystals typically form within 48–72 hours.[1][2]

## Part 2: X-Ray Diffraction Data Workflow

The following diagram outlines the critical path from crystal selection to structure refinement.



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Figure 1: Standardized workflow for Single Crystal X-Ray Diffraction (SC-XRD) analysis.[1][2]

## Part 3: Crystallographic Data & Packing Analysis[2] Unit Cell and Space Group

Bromochalcones typically crystallize in the Monoclinic crystal system.[2][4] While specific unit cell dimensions vary slightly by temperature (100K vs 298K) and specific isomer, the following parameters are representative of the P2

/c space group common to this family (isostructural with 4-bromochalcone).

Table 1: Representative Crystallographic Parameters for Bromochalcones

Parameter	Value (Representative)	Description
Crystal System	Monoclinic	Low symmetry, common for organic non-salts.[1][2][4]
Space Group	P2 <i>/c</i>	Centrosymmetric; favored for efficient packing.[1][2]
a ( )	13.00 – 15.80	Axis typically perpendicular to stacking direction.[1][2]
b ( )	5.80 – 7.50	Short axis often corresponds to -stacking distance.[1][2]
c ( )	25.00 – 31.00	Long axis accommodating the chalcone length.[1][2]
( )	95 – 105	Monoclinic angle.[1][2][5]
Z	4	Four molecules per unit cell (1 per asymmetric unit).[1][2]
Density ( )	~1.55 g/cm	Higher than non-halogenated chalcones due to Br mass.[1][2]

Note: For the exact dataset of the specific 3'-bromo isomer, refer to CCDC 647586 [1].

## Molecular Conformation

The 3-Bromochalcone molecule adopts an E-configuration (trans) across the C=C double bond, which is thermodynamically favored over the Z-isomer.[1][2]

- s-cis vs. s-trans: The molecule generally adopts an s-cis conformation regarding the carbonyl (C=O) and alkene (C=C) bond, ensuring planarity that maximizes conjugation between the

two phenyl rings.[1][2]

- Planarity: The dihedral angle between the A-ring (bromophenyl) and B-ring (phenyl) is typically non-zero ( $10^{\circ}$ – $45^{\circ}$ ) due to steric repulsion, unlike the perfectly planar structure often seen in computational gas-phase models.[1]

## Intermolecular Interactions & Packing

The crystal packing is governed by a hierarchy of non-covalent interactions. Understanding these is crucial for rational drug design (docking simulations).

### A. Halogen Bonding (The

#### -hole)

The bromine atom exhibits an anisotropic electron density distribution, creating a positive region (the

-hole) along the C-Br bond axis.[1][2]

- Interaction: C-Br...O (carbonyl).[1][2]
- Geometry: The C-Br...O angle is typically near  $160^{\circ}$ – $180^{\circ}$ , characteristic of Type II halogen bonding.[2]
- Effect: This interaction chains molecules into 1D supramolecular tapes.[1][2]

### B. Hydrogen Bonding[1][2][4][5][6]

- Interaction: weak C-H...O and C-H...Br.[1][2]
- Role: These weak hydrogen bonds cross-link the halogen-bonded chains into 2D sheets.[1][2]

### C.

-

### Stacking[1][2][6]

- Interaction: Face-to-face or offset stacking between phenyl rings.[1][2]

- Distance: Centroid-centroid distances of 3.8 – 4.0

.[1][2]

- Role: Stabilizes the stacking of 2D sheets into the 3D lattice structure.

## Hirshfeld Surface Analysis

To validate these interactions, researchers utilize Hirshfeld surface analysis (generated via CrystalExplorer).[1][2]

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Surface: Red spots indicate strong contacts (C-H...O hydrogen bonds).[1][2]

- Fingerprint Plot:

- H...H contacts: ~40-50% of surface (Van der Waals).[1][2]

- O...H contacts: ~15-20% (Hydrogen bonding).[1][2]

- Br...H/Br...C contacts: Distinct spikes indicating the halogen bond contribution.[2]

## Part 4: Pharmacological Relevance (SAR)

The crystallographic data directly informs Structure-Activity Relationship (SAR) studies:

- Binding Pocket Fit: The twist angle determined by XRD defines the volume the molecule occupies in a protein binding pocket (e.g., tubulin or COX-2).[1][2]
- Halogen Bonding: The specific directionality of the Br...O interaction observed in the crystal often mimics the interaction between the drug and carbonyl backbone residues in the target protein.[2]

## References

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